3-Chloro-7-iodo-5H-pyrrolo[2,3-b]pyrazine is a heterocyclic organic compound characterized by a fused pyrrole and pyrazine ring structure. Its molecular formula is with a molecular weight of approximately 227.57 g/mol. This compound is notable for its potential applications in medicinal chemistry, particularly due to its biological activities and interactions with various molecular targets.
The compound falls under the category of pyrrolo[2,3-b]pyrazines, which are known for their diverse reactivity and biological properties. The specific chemical identity can be referenced through its CAS number, 1111638-10-8, and it is classified as a halogenated heterocyclic compound due to the presence of chlorine and iodine substituents.
The synthesis of 3-chloro-7-iodo-5H-pyrrolo[2,3-b]pyrazine can be achieved through several methods, typically involving halogenation of precursor compounds. One common approach includes:
The reactions are typically conducted under controlled temperatures to manage the reactivity of the halogens and prevent side reactions. The yield can vary based on the specific conditions employed, including solvent choice and reaction time.
The molecular structure of 3-chloro-7-iodo-5H-pyrrolo[2,3-b]pyrazine features:
Key structural data includes:
3-Chloro-7-iodo-5H-pyrrolo[2,3-b]pyrazine can undergo various chemical reactions typical for halogenated compounds:
The reactivity of this compound is influenced by the electronic effects of the halogen substituents, which can stabilize or destabilize intermediates during reactions.
The mechanism of action for 3-chloro-7-iodo-5H-pyrrolo[2,3-b]pyrazine primarily involves its interaction with biological targets such as enzymes or receptors. The halogen substituents enhance its binding affinity due to increased lipophilicity and potential for hydrogen bonding.
Research indicates that compounds within this class may inhibit specific pathways involved in cell proliferation and differentiation, making them candidates for therapeutic applications in oncology.
Key chemical properties include:
3-Chloro-7-iodo-5H-pyrrolo[2,3-b]pyrazine has potential applications in:
Research continues to explore its full potential and efficacy in various therapeutic contexts, highlighting its significance in advancing medicinal chemistry and drug discovery efforts.
Halogenation of the pyrrolo[2,3-b]pyrazine core enables precise regioselective functionalization essential for downstream applications. The 3- and 7-positions exhibit distinct electronic properties: the 3-position adjacent to the pyrazine nitrogen demonstrates heightened electrophilicity, favoring nucleophilic substitution, while the 7-position on the pyrrole ring requires electrophilic iodination. Sequential halogenation typically involves initial chlorination at C3 via nucleophilic aromatic substitution (SNAr) on precursor dichloropyrazines, followed by electrophilic iodination at C7 using iodine monochloride (ICl) or N-iodosuccinimide (NIS). This orthogonal reactivity permits selective dihalogenation without protecting groups, as demonstrated in synthetic routes toward FGFR inhibitors where halogen atoms serve as handles for Suzuki couplings [2].
Table 1: Halogenation Agents for Pyrrolo[2,3-b]Pyrazine Functionalization
Target Position | Reagent | Conditions | Role in Downstream Chemistry |
---|---|---|---|
C3 (Chlorination) | POCl₃ | Reflux, 110°C | SNAr displacement; Suzuki coupling |
C7 (Iodination) | NIS | DMF, 25-60°C | Electrophilic substitution; cross-coupling |
C7 (Iodination) | ICl | DCM, 0°C | Regioselective electrophilic attack |
Electrophilic iodination at C7 exploits the electron-rich pyrrole ring, with NIS in dimethylformamide (DMF) achieving >85% yields at 60°C. Kinetic studies reveal pseudo-first-order dependence on NIS concentration, with complete conversion within 2 hours. For chlorination, 5H-pyrrolo[2,3-b]pyrazine undergoes SNAr at C3 using phosphorus oxychloride (POCl₃) under reflux (110°C), yielding 3-chloro-5H-pyrrolo[2,3-b]pyrazine (CAS 1111638-10-8) as a key intermediate [4]. Chlorine activation is enhanced by electron-withdrawing pyrazine nitrogens, enabling nucleophilic displacement without metal catalysts. Sequential halogenation requires iodination after chlorination: reversing the order risks C3 iodide displacement during harsh chlorination conditions. Regioselectivity is confirmed via ¹H NMR (C7-H disappearance at δ 7.85 ppm) and mass spectrometry (279.47 g/mol for C₆H₃ClIN₃) [1] [4].
The C7 iodide in 3-chloro-7-iodo-5H-pyrrolo[2,3-b]pyrazine serves as a versatile handle for Pd-catalyzed cross-coupling. Suzuki-Miyaura reactions with arylboronic acids proceed efficiently under Pd(PPh₃)₄ catalysis (2-5 mol%) in toluene/ethanol (3:1) with K₂CO₃ base (80°C, 12h). This methodology constructs biaryl systems critical for kinase inhibitor pharmacophores, exemplified by FGFR-targeting compounds bearing 3,5-dimethoxyphenyl extensions [2]. Sonogashira couplings with terminal alkynes employ CuI/Pd(dppf)Cl₂ catalysts, while Buchwald-Hartwig aminations use Pd₂(dba)₃/XPhos. Crucially, the C3 chloride remains inert under these conditions due to its lower reactivity compared to iodide, enabling orthogonal functionalization. Post-coupling, the C3 chloride can undergo SNAr with amines or be retained in final bioactive molecules [2] .
Table 2: Cross-Coupling Reactions of 3-Chloro-7-Iodo-5H-Pyrrolo[2,3-b]Pyrazine
Reaction Type | Catalyst System | Key Conditions | Application Example |
---|---|---|---|
Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Toluene/EtOH, 80°C | FGFR inhibitor intermediates |
Sonogashira | Pd(dppf)Cl₂, CuI | DIPA, 70°C | Alkyne-derivatized probes |
Buchwald-Hartwig | Pd₂(dba)₃/XPhos | dioxane, 100°C | Aniline-functionalized analogs |
Solvent polarity critically influences iodination kinetics and byproduct formation. Non-polar solvents (dichloromethane) suppress NIS decomposition but slow iodination rates (t₁/₂ > 6h). Polar aprotic solvents like DMF accelerate reactivity (t₁/₂ = 25 min) but risk N-alkylation byproducts if traces of amines persist. Optimal iodination employs anhydrous DMF with 1.05 equiv NIS at 60°C, achieving >90% conversion while minimizing polyiodination. For chlorination, neat POCl₃ maximizes electrophilicity but complicates workup; adding catalytic N,N-dimethylaniline in POCl₃ reduces reflux time by 30%. Kinetic modeling reveals Arrhenius behavior with Eₐ = 65 kJ/mol for iodination, indicating rate-limiting electrophilic addition. Microwave-assisted reactions in acetonitrile cut step times to <15 minutes without yield penalties [5] .
Purification challenges arise from residual metal catalysts and polar decomposition products. Silica gel chromatography with ethyl acetate/hexane gradients (1:4 to 1:1) separates the dihalogenated target from mono-halogenated impurities. Reverse-phase HPLC (C18 column; water/acetonitrile + 0.1% formic acid) resolves halogen positional isomers. Crystallization from ethanol/water (1:5) yields high-purity (>99%) 3-chloro-7-iodo-5H-pyrrolo[2,3-b]pyrazine as pale-yellow needles. Analytical monitoring employs TLC (Rf = 0.4 in EtOAc/hexane 1:1) and LC-MS tracking [M+H]+ at m/z 280.47. Metal scavengers like SiliaMetS® thiol efficiently remove Pd residues to <5 ppm, essential for biological testing [1] [4] [5].
Table 3: Purification Methods for Halogenated Pyrrolopyrazines
Technique | Conditions | Key Advantages | Limitations |
---|---|---|---|
Silica Chromatography | EtOAc/hexane gradient | Resolves halogen isomers | Solvent-intensive |
Reverse-Phase HPLC | H₂O/MeCN + 0.1% HCO₂H | High-purity (>99%) | Costly at scale |
Recrystallization | EtOH/H₂O (1:5), 4°C | Removes Pd traces | Moderate yield loss |
CAS No.: 115268-43-4
CAS No.: 17869-27-1
CAS No.: 1326-83-6
CAS No.:
CAS No.: